molecular formula C16H18O B14670836 1,1'-[Oxybis(methylene)]bis(2-methylbenzene) CAS No. 51555-88-5

1,1'-[Oxybis(methylene)]bis(2-methylbenzene)

Cat. No.: B14670836
CAS No.: 51555-88-5
M. Wt: 226.31 g/mol
InChI Key: LRKLFZPYIDPEHV-UHFFFAOYSA-N
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Description

Bis(2-methylbenzyl) ether is an organic compound that belongs to the class of ethers It consists of two 2-methylbenzyl groups connected by an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including bis(2-methylbenzyl) ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For bis(2-methylbenzyl) ether, the alkoxide ion is typically prepared by reacting 2-methylbenzyl alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of bis(2-methylbenzyl) ether may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbenzyl) ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylbenzyl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-methylbenzyl) ether involves its interaction with various molecular targets. The ether oxygen can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound may interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Bis(2-methylbenzyl) ether can be compared with other similar compounds, such as:

Uniqueness

Bis(2-methylbenzyl) ether is unique due to the presence of 2-methylbenzyl groups, which impart specific chemical properties and reactivity. The methyl groups can influence the steric and electronic environment around the ether oxygen, affecting its interactions and reactions .

Properties

CAS No.

51555-88-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-methyl-2-[(2-methylphenyl)methoxymethyl]benzene

InChI

InChI=1S/C16H18O/c1-13-7-3-5-9-15(13)11-17-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3

InChI Key

LRKLFZPYIDPEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC2=CC=CC=C2C

Origin of Product

United States

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